3-nitro-1-phenyl-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one
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Description
3-nitro-1-phenyl-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one, also known as NPAQ, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. NPAQ belongs to the class of quinoline derivatives, which have been widely used in medicinal chemistry due to their diverse biological activities.
Scientific Research Applications
Antimalarial Activity
Compounds structurally related to quinolines have been synthesized and evaluated for their antimalarial activity. For example, a series of quinoline derivatives demonstrated significant antimalarial potency against both sensitive and resistant strains of Plasmodium parasites, encouraging further clinical trials (Werbel et al., 1986).
Antibacterial Agents
Derivatives of quinolines, specifically those modified with nitro groups, have been identified as potent inhibitors of type III secretion systems in Gram-negative bacteria, showing promise against both extracellular and intracellular pathogens (Enquist et al., 2012).
Colorimetric Chemosensors
Quinoline derivatives have been developed as highly selective colorimetric chemosensors for detecting cyanide in aqueous solutions. These sensors exhibit exclusive responses toward cyanide, showcasing their potential for practical environmental monitoring and safety applications (Na et al., 2014).
Synthesis Methodologies
Innovative methods for synthesizing quinolinone derivatives have been reported, offering efficient pathways for producing complex structures useful in various chemical and pharmaceutical applications. These methodologies enable the construction of diverse molecular architectures for further functional exploration (Juárez-Gordiano et al., 2002).
Excitatory Amino Acid Antagonists
Certain quinoline derivatives exhibit antagonist activity at NMDA and AMPA receptors, indicating their potential for developing new therapeutic agents aimed at neurological conditions mediated by excitatory amino acids (Carling et al., 1993).
properties
IUPAC Name |
3-nitro-4-(oxolan-2-ylmethylamino)-1-phenylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-20-19(23(25)26)18(21-13-15-9-6-12-27-15)16-10-4-5-11-17(16)22(20)14-7-2-1-3-8-14/h1-5,7-8,10-11,15,21H,6,9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTFGXSTBIJGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-1-phenyl-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one |
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